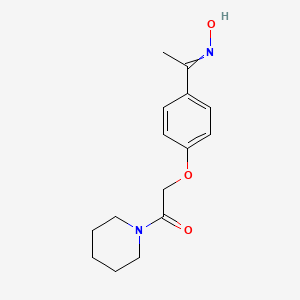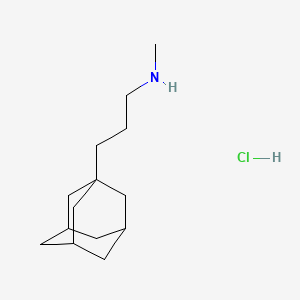
Titanium, trichloromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, trichloromethyl- is a chemical compound with the formula Ti(CCl3)4 It is a titanium-based compound where the titanium atom is bonded to four trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium, trichloromethyl- can be synthesized through the reaction of titanium tetrachloride (TiCl4) with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl lithium (LiCCl3) as a reagent. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of titanium, trichloromethyl- involves the reduction of titanium tetrachloride with trichloromethylating agents in large-scale reactors. The process requires precise control of temperature and pressure to optimize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium, trichloromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and trichloromethyl radicals.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium or magnesium are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Titanium dioxide and trichloromethyl radicals.
Reduction: Titanium(III) compounds.
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
Titanium, trichloromethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of high-performance materials, including coatings and composites .
Wirkmechanismus
The mechanism of action of titanium, trichloromethyl- involves the formation of reactive intermediates, such as trichloromethyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic properties of the titanium center and the trichloromethyl groups .
Vergleich Mit ähnlichen Verbindungen
Titanium Tetrachloride (TiCl4): A precursor for many titanium compounds, including titanium, trichloromethyl-.
Titanium Trichloride (TiCl3): Used in similar applications but has different reactivity and properties.
Titanium Dioxide (TiO2): A common oxidation product of titanium, trichloromethyl- and widely used in various industries .
Uniqueness: Titanium, trichloromethyl- is unique due to its ability to form reactive trichloromethyl radicals, which can participate in a wide range of chemical reactions. This property makes it valuable for applications that require high reactivity and specificity .
Eigenschaften
IUPAC Name |
carbanide;trichlorotitanium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3ClH.Ti/h1H3;3*1H;/q-1;;;;+4/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCHACRVJZXHLX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].Cl[Ti+](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-38-8 |
Source


|
| Record name | Titanium, trichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1617979.png)
![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)







